molecular formula C23H18N2O3 B6090648 2,6-DIMETHOXY-4-{1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL}PHENOL

2,6-DIMETHOXY-4-{1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL}PHENOL

Cat. No.: B6090648
M. Wt: 370.4 g/mol
InChI Key: BIVKZOXWQFAEOH-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol is a complex organic compound that belongs to the class of phenanthroimidazole derivatives.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-(Diphenylamino)-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
  • 5-(Diphenylamino)-2-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenol
  • 5-(Diphenylamino)-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Uniqueness

2,6-Dimethoxy-4-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. The presence of methoxy groups enhances its solubility and fluorescence characteristics compared to other similar compounds .

Properties

IUPAC Name

2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-27-18-11-13(12-19(28-2)22(18)26)23-24-20-16-9-5-3-7-14(16)15-8-4-6-10-17(15)21(20)25-23/h3-12,26H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVKZOXWQFAEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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